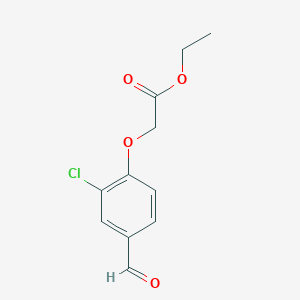

Ethyl 2-(2-chloro-4-formylphenoxy)acetate

Description

Contextualization within Modern Organic Synthesis Strategies

In modern organic synthesis, the focus often lies on the efficient construction of complex molecular frameworks from simpler, readily available starting materials. Ethyl 2-(2-chloro-4-formylphenoxy)acetate fits well within this strategy. Its structure, featuring a substituted aromatic ring, an ether linkage, an ester group, and a reactive aldehyde (formyl) group, makes it a valuable building block.

The synthesis of phenoxyacetic acid derivatives, a class to which this compound belongs, is a subject of ongoing research. google.comwipo.int General methods often involve the reaction of a phenol (B47542) with an alpha-haloacetate in the presence of a base. mdpi.comnih.gov For instance, the synthesis of related phenoxyacetic acid derivatives has been achieved by reacting aldehydes with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. mdpi.com Subsequent hydrolysis of the resulting ester can yield the corresponding carboxylic acid. mdpi.com

The presence of both an electron-withdrawing chloro group and a formyl group on the phenoxy ring influences the reactivity of the molecule. These substituents can direct further reactions on the aromatic ring and modulate the reactivity of the other functional groups.

Significance in Precursor Chemistry for Complex Molecular Architectures

The true value of this compound lies in its role as a precursor for more elaborate molecular structures, particularly in the synthesis of heterocyclic compounds and other biologically relevant molecules. The aldehyde and ester functionalities serve as handles for a variety of chemical transformations.

The aldehyde group is particularly versatile. It can undergo a wide range of reactions, including:

Condensation reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other related structures. This is a common strategy for building larger molecules. For example, the reaction of similar formylphenoxyacetic acid derivatives with benzohydrazides has been used to synthesize more complex compounds. mdpi.com

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds.

Wittig and related reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other acid derivatives. mdpi.com This opens up another avenue for modifying the molecule and linking it to other chemical entities. For example, phenoxyacetic acids are used in the production of pharmaceuticals and other fine chemicals. nih.gov

The combination of these reactive sites makes this compound a key intermediate in multi-step syntheses.

Overview of Research Trajectories for Formylphenoxyacetate Derivatives

Research involving formylphenoxyacetate derivatives and the broader class of phenoxyacetic acids is diverse and has led to the discovery of compounds with a wide range of applications. nih.gov

One significant area of investigation is in medicinal chemistry. Phenoxyacetic acid and its derivatives have been explored for various biological activities. nih.gov For instance, certain phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com The substitution pattern on the phenoxy ring has been shown to be crucial for the biological activity of these compounds. mdpi.com

Furthermore, phenoxy acetamide (B32628) derivatives have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents. nih.gov The synthesis of these compounds often involves the reaction of a substituted phenol with an appropriate amine-containing moiety. nih.gov

The development of new synthetic methodologies for preparing phenoxyacetic acid derivatives is also an active area of research. google.comwipo.int Efficient and environmentally friendly synthetic routes are continuously being sought. google.comwipo.int

Below is an interactive data table summarizing key information about this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 16231-54-2 |

| Molecular Formula | C11H11ClO4 |

| Molecular Weight | 242.66 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDJAPMNLGDLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Ethyl 2 2 Chloro 4 Formylphenoxy Acetate

Retrosynthetic Analysis of Ethyl 2-(2-chloro-4-formylphenoxy)acetate

A retrosynthetic analysis of this compound reveals two primary logical pathways. The analysis involves disconnecting the molecule at its key functional groups—the ether and the formyl group—to identify plausible starting materials.

Pathway A begins with the disconnection of the ether bond (C-O bond) via a Williamson ether synthesis logic. This leads to the key intermediate, 2-chloro-4-formylphenol (3) , and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). Subsequently, a functional group interconversion (FGI) is applied to the aldehyde on intermediate 3 , suggesting a formylation reaction. This points to 2-chlorophenol (B165306) (4) as a readily available starting material. This pathway prioritizes the formylation of the phenol (B47542) ring before the etherification step.

Pathway B proposes an alternative sequence. The initial disconnection targets the carbon-carbon bond of the formyl group, suggesting an electrophilic aromatic substitution like a formylation reaction. This disconnection points to Ethyl 2-(2-chlorophenoxy)acetate (5) as the immediate precursor. A second disconnection of the ether linkage in precursor 5 then leads back to the same simple starting materials: 2-chlorophenol (4) and an ethyl haloacetate. This pathway involves the formation of the phenoxyacetate (B1228835) ether first, followed by the introduction of the aldehyde functionality.

Both pathways converge on 2-chlorophenol as the fundamental building block, but differ in the sequence of the etherification and formylation steps. The choice of pathway in a practical synthesis would depend on the relative reactivity and selectivity of the intermediates in each key step.

(This is a placeholder image representing the retrosynthetic pathways described.)

Alkylation Strategies for Phenoxyacetate Moiety Formation

The formation of the phenoxyacetate core of the target molecule is typically achieved through O-alkylation of a corresponding phenol, a classic transformation in organic synthesis.

The most common and effective method for synthesizing the phenoxyacetate moiety is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. rsc.org

In the context of synthesizing this compound (following Pathway A), the key reaction is the alkylation of 2-chloro-4-formylphenol with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is carried out in the presence of a base, which is crucial for deprotonating the phenolic hydroxyl group.

Common bases used for this transformation include alkali metal carbonates (e.g., potassium carbonate, K₂CO₃) and hydroxides (e.g., sodium hydroxide, NaOH). researchgate.netmiracosta.edu The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. pharmaxchange.inforesearchgate.net The reaction is often heated to ensure a reasonable reaction rate. For example, a similar O-alkylation of a mercaptophenol derivative with ethyl chloroacetate is effectively carried out using potassium carbonate in refluxing DMF. nih.gov

The mechanism of the Williamson ether synthesis for forming the phenoxyacetate linkage is a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The process can be broken down into two fundamental steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of the substituted phenol (e.g., 2-chloro-4-formylphenol), generating a phenoxide anion. This step is essential as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. The attack occurs from the backside relative to the leaving group (halide), leading to an inversion of stereochemistry if the carbon were chiral. The halide ion is expelled, forming the new carbon-oxygen ether bond. wikipedia.org

The efficiency of this SN2 reaction is dependent on several factors. Primary alkyl halides, such as ethyl chloroacetate, are ideal substrates as they are sterically unhindered and less prone to undergoing competing elimination (E2) reactions. masterorganicchemistry.com The choice of solvent can influence the reaction outcome; polar aprotic solvents favor the SN2 pathway. pharmaxchange.info While O-alkylation is the desired outcome, C-alkylation, where the phenoxide attacks via a carbon atom of the aromatic ring, can be a competing side reaction, though it is generally less favored under typical Williamson conditions. pharmaxchange.info

Formylation Reactions for Introducing the Aldehyde Functionality

Introducing a formyl (-CHO) group onto the aromatic ring is a critical step in either synthetic pathway. The challenge lies in achieving the correct regioselectivity, placing the aldehyde at the C4 position.

Several classical formylation methods can be considered for introducing the aldehyde group onto either 2-chlorophenol (Pathway A) or ethyl 2-(2-chlorophenoxy)acetate (Pathway B). The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. In both potential substrates, the hydroxyl or ether group is a strongly activating, ortho, para-director, while the chlorine atom is a deactivating, but also ortho, para-director. The desired C4 position is para to the activating group and meta to the deactivating chloro group, a generally favored position for electrophilic aromatic substitution.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to formylate phenols. wikipedia.orgallen.in The electrophile is dichlorocarbene (B158193) (:CCl₂). While it typically shows a preference for ortho-formylation, para-substitution can occur, and its proportion can be influenced by the substrate and reaction conditions. nrochemistry.commychemblog.com For 2-chlorophenol, formylation would need to occur at the position para to the hydroxyl group.

Duff Reaction: This method employs hexamethylenetetramine (hexamine) in an acidic medium (like glycerol/boric acid or acetic acid) to formylate activated aromatic rings, particularly phenols. wikipedia.orguni.edu It is known for its strong preference for ortho-formylation, making it potentially less suitable for achieving the desired C4 product unless the ortho positions are blocked. niscpr.res.in

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. numberanalytics.comijpcbs.com The resulting electrophile, a chloroiminium ion, is less reactive than those in other formylation reactions and is therefore highly selective for electron-rich aromatic compounds. chemistrysteps.com This makes it well-suited for formylating the electron-rich ethyl 2-(2-chlorophenoxy)acetate intermediate of Pathway B.

The choice of formylation agent and conditions is critical for maximizing the yield of the desired 4-formyl isomer while minimizing side products.

The Reimer-Tiemann reaction , while a classic method, often suffers from moderate yields and the formation of isomeric mixtures. mychemblog.comorganicreactions.org The harsh basic conditions can also be incompatible with certain functional groups.

The Duff reaction is generally considered inefficient and strongly favors ortho substitution, which is not the desired outcome for this specific synthesis. wikipedia.orgecu.edu

The Vilsmeier-Haack reaction presents a milder and often more selective alternative, particularly for activated substrates like phenoxyacetates. niscpr.res.innumberanalytics.com The reaction conditions are typically less harsh than the Reimer-Tiemann reaction. Studies on the formylation of various activated aromatic compounds provide a basis for predicting its success with the ethyl 2-(2-chlorophenoxy)acetate substrate. ijpcbs.comajrconline.org

Other methods, such as formylation with formamidine (B1211174) acetate (B1210297) or using MgCl₂ with paraformaldehyde, have been developed, often to improve yields and selectivity, particularly for ortho-formylation. mdma.chorgsyn.orgrsc.org For the synthesis of this compound, a Vilsmeier-Haack or a carefully optimized Reimer-Tiemann reaction on the appropriate precursor appears to be the most promising approach.

Halogenation Approaches for Chloro-Substitution Pattern

The introduction of a chlorine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of this compound. The desired product has a 1,2,4-substitution pattern, which requires careful consideration of the directing effects of the substituents already present on the aromatic ring. A plausible synthetic strategy involves the chlorination of a precursor such as ethyl 2-(4-formylphenoxy)acetate.

Regioselective Chlorination Methodologies

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring. wikipedia.org In a precursor like ethyl 2-(4-formylphenoxy)acetate, two key groups influence the position of the incoming electrophile (Cl+): the ether linkage (-OCH₂COOEt) and the formyl group (-CHO).

Ether Group (-OR): The alkoxy group is an activating group and a powerful ortho-, para-director. organicchemistrytutor.com It donates electron density to the ring through resonance, particularly at the ortho and para positions, making them more nucleophilic and susceptible to electrophilic attack. Since the para position is already occupied by the formyl group, the ether linkage directs the incoming chlorine atom to the positions ortho to it (C2 and C6).

Formyl Group (-CHO): The aldehyde is an electron-withdrawing group and is classified as a deactivating, meta-director. organicchemistrytutor.comyoutube.com It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position (C3 and C5) relative to itself.

When both groups are present, their directing effects are combined. The ether group at position 1 directs to positions 2 and 6, while the formyl group at position 4 also directs to positions 2 and 6 (which are meta to it). This reinforcement of directing effects strongly favors the chlorination at the C2 (and C6) position. The synthesis of related compounds, such as 2-chloro-4-nitrophenol (B164951) from p-nitrophenol, demonstrates that chlorination occurs ortho to the activating hydroxyl group and meta to the deactivating nitro group, supporting this principle. google.comgoogle.com

Common chlorinating agents for such reactions include molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst or in an inert solvent to moderate reactivity and prevent side reactions.

Control of Substitution Patterns in Aromatic Systems

Controlling the substitution pattern to achieve monosubstitution and prevent the formation of dichlorinated or other isomeric byproducts is paramount. The inherent directing effects of the existing functional groups provide the primary level of control. chemistrytalk.org The strong activation and ortho-directing influence of the ether group, coupled with the meta-directing nature of the formyl group, synergistically guide the electrophile to the desired C2 position. youtube.com

Further control can be exerted through the careful selection of reaction conditions.

| Parameter | Condition | Rationale |

| Solvent | Inert solvents (e.g., dichloromethane, ethylene (B1197577) dichloride) | Minimizes side reactions and helps to control the reaction temperature. google.com |

| Temperature | Low to moderate temperatures | Reduces the likelihood of over-chlorination (polysubstitution) and improves selectivity. |

| Catalyst | Mild Lewis acids or no catalyst | While strong Lewis acids are often used for halogenating simple arenes, the activated nature of the phenoxyacetate ring may allow for chlorination under milder conditions, thus avoiding unwanted side reactions. |

| Stoichiometry | Controlled addition of chlorinating agent | Using a stoichiometric amount (or a slight excess) of the chlorinating agent helps to prevent the formation of dichlorinated products. |

By manipulating these factors, the synthesis can be optimized to maximize the yield of the desired 2-chloro isomer while minimizing the formation of other regioisomers.

Esterification Protocols for the Ethyl Acetate Group

The ethyl acetate moiety is typically introduced by the esterification of the corresponding carboxylic acid, 2-(2-chloro-4-formylphenoxy)acetic acid, with ethanol (B145695). This can be achieved through several methods, with direct esterification being the most common.

Direct Esterification and Transesterification Methods

Fischer-Speier Esterification is the most widely used method for this transformation. It involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. britannica.com

The reaction is an equilibrium process: R-COOH + R'-OH ⇌ R-COOR' + H₂O

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used as the solvent. masterorganicchemistry.com Alternatively, the water produced during the reaction can be removed using a Dean-Stark apparatus.

Key components of Fischer Esterification:

Alcohols: Ethanol is used to provide the ethyl group of the ester.

Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common homogeneous catalysts. numberanalytics.com Heterogeneous catalysts, such as sulfonic acid-functionalized silica (B1680970) or acid resins like Amberlyst, offer the advantage of easy removal from the reaction mixture by simple filtration, simplifying the purification process. oup.comresearchgate.net

Reaction Conditions: The mixture is typically heated to reflux to increase the reaction rate. numberanalytics.com

Transesterification , the conversion of one ester to another by reaction with an alcohol, is another potential route, though less direct for this specific synthesis. youtube.com It would involve preparing a different ester (e.g., methyl ester) first and then reacting it with a large excess of ethanol in the presence of an acid or base catalyst.

Protection and Deprotection Strategies for Functional Groups

A significant challenge in the synthesis of this compound is the presence of the reactive formyl group. This group is sensitive to various reaction conditions and may need to be protected during certain synthetic steps to prevent unwanted side reactions.

Need for Protection:

During Esterification: The acidic conditions of Fischer esterification can potentially lead to side reactions involving the aldehyde, such as acetal (B89532) formation with the ethanol solvent.

During Williamson Ether Synthesis: If the synthetic route involves forming the ether link via Williamson synthesis (reacting 2-chloro-4-hydroxybenzaldehyde (B147074) with ethyl chloroacetate), the basic conditions typically employed can promote self-condensation (aldol) or disproportionation (Cannizzaro) reactions of the aldehyde.

Acetal Protection: Aldehydes and ketones are commonly protected as acetals . chemistrysteps.com Acetals are formed by reacting the carbonyl compound with an alcohol or a diol under acidic catalysis. They are stable in neutral to strongly basic environments but can be easily removed by treatment with aqueous acid. libretexts.orglibretexts.org Using a diol like ethylene glycol forms a cyclic acetal, which is thermodynamically favored.

A potential synthetic sequence incorporating a protection-deprotection strategy could be:

Protection: React 4-hydroxybenzaldehyde (B117250) with ethylene glycol and an acid catalyst to form 4-(1,3-dioxolan-2-yl)phenol.

Etherification: React the protected phenol with ethyl chloroacetate under basic conditions (Williamson ether synthesis).

Chlorination: Perform the regioselective chlorination on the protected intermediate.

Deprotection: Hydrolyze the acetal using mild aqueous acid to regenerate the formyl group, yielding the final product. Care must be taken during this step to use conditions mild enough to avoid hydrolysis of the ethyl ester. Studies have shown that acetals can be hydrolyzed in the presence of esters using controlled acidic conditions, such as a mixture of water and acetonitrile with a catalytic amount of acid. researchgate.net

This strategic use of protecting groups ensures that each functional group is installed or modified without interfering with other reactive sites in the molecule, enabling a successful and high-yielding synthesis.

Reactivity and Transformations of Ethyl 2 2 Chloro 4 Formylphenoxy Acetate

Reactions Involving the Formyl Group

The aldehyde functionality in ethyl 2-(2-chloro-4-formylphenoxy)acetate is a key site for various chemical reactions, including nucleophilic additions, cyclizations, and multi-component reactions.

Nucleophilic Additions to the Aldehyde

The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Condensation reactions are fundamental in organic synthesis for constructing complex carbon skeletons. The formyl group of this compound readily participates in such reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. For instance, this compound can react with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of a base such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). This reaction would yield α,β-unsaturated products, which are valuable precursors for various heterocyclic compounds. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final unsaturated product.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. By reacting this compound with various stabilized or non-stabilized phosphorus ylides, a wide range of substituted alkenes can be synthesized with good control over the location of the double bond. The stereochemical outcome (E or Z isomer) of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

Table 1: Examples of Condensation Reactions

| Reaction Name | Reactant with this compound | Catalyst/Reagents | Expected Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

| Knoevenagel Condensation | Ethyl acetoacetate | Ammonium acetate | α,β-Unsaturated ketoester |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | - | Substituted acrylonitrile |

| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | - | Substituted acrylate |

The oxidation state of the formyl group can be readily altered through reduction and oxidation reactions.

Reduction: The formyl group can be reduced to a primary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with sodium borohydride is typically carried out in an alcoholic solvent, while lithium aluminum hydride reactions are performed in anhydrous ether due to its higher reactivity. This reduction converts the aldehyde into a hydroxymethyl group, yielding ethyl 2-(2-chloro-4-(hydroxymethyl)phenoxy)acetate. This product can then be used in further synthetic steps, for example, as a diol in polymerization reactions or as a precursor for other functional groups.

Oxidation: The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and Tollens' reagent. The oxidation transforms the aldehyde into a carboxylic acid group, resulting in the formation of 2-(2-chloro-4-carboxyphenoxy)acetic acid ethyl ester. This dicarboxylic acid monoester can serve as a building block for polyesters, polyamides, and other polymers.

Table 2: Reduction and Oxidation of the Formyl Group

| Transformation | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | Ethyl 2-(2-chloro-4-(hydroxymethyl)phenoxy)acetate |

| Oxidation | Potassium permanganate (KMnO₄) | 2-(2-chloro-4-carboxyphenoxy)acetic acid ethyl ester |

Cyclization Reactions Initiated by Aldehyde Functionality

The presence of both an aldehyde and an ether linkage in this compound allows for its use in the synthesis of various heterocyclic systems through cyclization reactions.

Synthesis of Chromene Derivatives: Chromenes are a class of heterocyclic compounds with a wide range of biological activities. One synthetic route to chromenes involves the reaction of a salicylaldehyde (B1680747) derivative with a suitable C2-synthon. While not a direct intramolecular cyclization of the starting material itself, this compound can serve as a precursor to salicylaldehyde-like structures which can then undergo cyclization. For example, reaction with a base could potentially lead to an intramolecular aldol-type reaction, although this is less common. A more typical approach would be to utilize the aldehyde in a reaction with a compound containing an active methylene group that can subsequently cyclize with the phenoxy oxygen. For instance, a Knoevenagel condensation followed by an intramolecular cyclization could yield chromene derivatives.

Synthesis of Coumarin (B35378) Derivatives: Coumarins are another important class of heterocyclic compounds. Their synthesis often involves the Pechmann condensation, Perkin reaction, or Knoevenagel condensation of phenols with β-ketoesters or related compounds. This compound, after modification of the formyl group, could potentially be used in coumarin synthesis. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound like ethyl acetoacetate, followed by a cyclization reaction, is a known method for preparing coumarin derivatives.

Multi-Component Reactions Incorporating the Formyl Unit

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The formyl group of this compound makes it an ideal candidate for participation in various MCRs.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). This compound can act as the aldehyde component in this reaction, leading to the formation of DHPMs with a substituted phenoxyacetate (B1228835) moiety at the 4-position of the pyrimidine (B1678525) ring. These products are of interest due to the wide range of pharmacological activities associated with DHPMs.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is another classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate to form dihydropyridines. By using this compound as the aldehyde component, novel dihydropyridine (B1217469) derivatives can be synthesized. These compounds are structurally related to important calcium channel blockers and can be further oxidized to the corresponding pyridine derivatives.

Table 3: Multi-Component Reactions

| Reaction Name | Other Reactants | Product Type |

| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone derivative |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonium acetate | Dihydropyridine derivative |

Reactions of the Ester Group

The ethyl ester group in the molecule can undergo various transformations, typically through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and is the reverse of Fischer esterification. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. This reaction converts this compound to 2-(2-chloro-4-formylphenoxy)acetic acid.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with a different alcohol, such as methanol (B129727) or benzyl (B1604629) alcohol, in the presence of a suitable catalyst would yield the corresponding methyl or benzyl ester, respectively.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction often requires heating or the use of a catalyst. The direct reaction of an ester with an amine can be slow, but can be facilitated by using coupling agents or by converting the ester to a more reactive acyl derivative. For example, reaction with aniline (B41778) would yield N-phenyl-2-(2-chloro-4-formylphenoxy)acetamide.

Table 4: Reactions of the Ester Group

| Reaction Name | Reagent | Product |

| Hydrolysis (Basic) | Sodium hydroxide, then acid | 2-(2-chloro-4-formylphenoxy)acetic acid |

| Transesterification | Methanol, acid catalyst | Mthis compound |

| Amidation | Aniline | N-phenyl-2-(2-chloro-4-formylphenoxy)acetamide |

Hydrolysis and Transamidation of the Ethyl Ester

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transamidation.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(2-chloro-4-formylphenoxy)acetic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is a reversible process that uses a strong acid and excess water to shift the equilibrium toward the carboxylic acid product.

Transamidation: This process involves the direct conversion of the ethyl ester into an amide by reaction with a primary or secondary amine. The reaction is often less favorable than hydrolysis and typically requires heating or catalysis to proceed efficiently. The direct aminolysis of esters can be challenging, but various methods have been developed to facilitate this transformation, including the use of Lewis acid catalysts or specialized coupling reagents. researchgate.netorganic-chemistry.org

Table 1: Hydrolysis and Transamidation of the Ethyl Ester

| Transformation | Reagents & Conditions | Product |

| Hydrolysis | 1. NaOH (aq), THF, rt or heat2. HCl (aq) | 2-(2-chloro-4-formylphenoxy)acetic acid |

| Transamidation | R¹R²NH, heat or catalyst | N,N-R¹,R²-2-(2-chloro-4-formylphenoxy)acetamide |

Amidation and Other Ester Transformations

Beyond direct transamidation, the ester functionality can be transformed through a more common and efficient two-step sequence involving hydrolysis followed by amidation.

Amidation via Carboxylic Acid: The most prevalent method for synthesizing amides from the parent ester involves its initial hydrolysis to 2-(2-chloro-4-formylphenoxy)acetic acid. This intermediate carboxylic acid is then activated with a coupling reagent to facilitate amide bond formation with a primary or secondary amine. organic-chemistry.org A wide array of modern coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, can be employed to achieve high yields under mild conditions, often at room temperature. researchgate.net This approach avoids the potentially harsh conditions required for direct transamidation and is compatible with a broader range of amines. nih.gov

Other Ester Transformations: Transesterification is another potential transformation where the ethyl group is exchanged for a different alkyl or aryl group by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst.

Table 2: Amidation and Other Transformations

| Transformation | Reagents & Conditions | Product |

| Amidation (Two-Step) | 1. Hydrolysis (see Table 1)2. R¹R²NH, Coupling Reagent (e.g., EDC), Base, DCM or DMF | N,N-R¹,R²-2-(2-chloro-4-formylphenoxy)acetamide |

| Transesterification | R'-OH, Acid or Base Catalyst, heat | R'-2-(2-chloro-4-formylphenoxy)acetate |

Transformations of the Chloro-Substituted Aromatic Ring

The chloro-substituted aromatic ring is a key site for modifications, enabling the introduction of new substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chlorine atom on the aromatic ring. masterorganicchemistry.com The success of an SNAr reaction depends on three main factors: a good leaving group (the chlorine atom), a strong nucleophile, and the presence of electron-withdrawing groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. chemrxiv.orgresearchgate.net

In this compound, the aromatic ring is "activated" towards SNAr by the strong electron-withdrawing nature of the formyl group (-CHO) at the para position and, to a lesser extent, the ether linkage at the ortho position. masterorganicchemistry.com These groups help to delocalize the negative charge of the anionic intermediate that forms when a nucleophile attacks the carbon bearing the chlorine atom. Reactions are typically carried out in polar aprotic solvents with strong nucleophiles such as alkoxides, thiolates, or amines. scranton.edu

Table 3: Potential SNAr Reactions

| Nucleophile | Reagent Example | Product Structure |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 2-(4-formyl-2-(phenylthio)phenoxy)acetate |

| Amine | Pyrrolidine | Ethyl 2-(4-formyl-2-(pyrrolidin-1-yl)phenoxy)acetate |

Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, aryl chlorides are the least reactive among aryl halides (reactivity: I > Br > Cl > F), and their activation for cross-coupling often requires specialized catalytic systems. libretexts.orgharvard.edu

These three palladium-catalyzed reactions are foundational methods for elaborating the aromatic core of the molecule.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond, yielding a biaryl structure. harvard.eduresearchgate.net The development of highly active catalysts has made the coupling of even unreactive aryl chlorides feasible. researchgate.netresearchgate.netjeolusa.comed.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org Modern protocols often use copper-free conditions to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov The resulting arylethynyl structure is a valuable synthon for further transformations.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. nih.govlibretexts.org

The successful application of these reactions requires careful selection of catalysts and conditions that are tolerant of the existing formyl and ester functional groups on the substrate.

Table 4: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Buchwald Ligand, K₃PO₄ | Ethyl 2-(2-aryl-4-formylphenoxy)acetate |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N) or Pd-NHC catalyst (copper-free) | Ethyl 2-(2-alkynyl-4-formylphenoxy)acetate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | Ethyl 2-(2-alkenyl-4-formylphenoxy)acetate |

The primary challenge in cross-coupling with aryl chlorides is the initial oxidative addition step, where the stable C-Cl bond is broken and a new bond to the palladium center is formed. libretexts.org Overcoming this high activation barrier has driven significant innovation in ligand and catalyst design.

Ligands: The most effective ligands for activating aryl chlorides are typically bulky and electron-rich, which promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species. Key classes of ligands include:

Bulky Biarylphosphines: Ligands developed by research groups such as Buchwald (e.g., SPhos, XPhos) and Hartwig are highly effective. researchgate.netmit.edu Their steric bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. Catalysts incorporating NHC ligands (e.g., IPr, SIPr) show excellent activity for the cross-coupling of aryl chlorides. nih.gov

Catalysts: The use of well-defined palladium(II) precatalysts has become standard practice. These air- and moisture-stable compounds readily and rapidly generate the active, monoligated Pd(0) catalyst in solution, leading to more reproducible and efficient reactions. researchgate.netnih.govnih.gov The design of these systems ensures that the catalyst is both highly active for challenging substrates and tolerant of various functional groups. beilstein-journals.org

Table 5: Representative Ligands and Precatalysts for Aryl Chloride Coupling

| Catalyst/Ligand Type | Example | Application |

| Biarylphosphine Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Suzuki, Sonogashira, and other cross-couplings of Ar-Cl |

| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Suzuki and Heck couplings |

| Palladium(II) Precatalyst | XPhos-Pd-G3 | Provides a reliable source of the active Pd(0)-XPhos catalyst for various cross-couplings |

| Palladium-NHC Precatalyst | [Pd(IPr)(μ-Cl)Cl]₂ | Air-stable precatalyst for Suzuki and other couplings |

Investigations into Cascade and Domino Reactions Utilizing this compound

The inherent reactivity of the aldehyde functional group in this compound serves as a key initiation point for numerous cascade and domino sequences. These reactions often commence with a condensation step, which then triggers subsequent intramolecular cyclizations or participation in multicomponent assemblies. The presence of the chloro substituent and the phenoxyacetate moiety can influence the electronic properties of the aromatic ring and provide additional sites for reactivity or steric control in these transformations.

One of the most fundamental transformations involving aldehydes is the Knoevenagel condensation, which sees the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This initial condensation can be the first step in a cascade sequence. For instance, the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl acetoacetate, is a well-established method for initiating cascade reactions that lead to various heterocyclic systems. researchgate.net

While direct experimental studies on cascade reactions specifically employing this compound are not extensively documented in publicly available literature, the principles of cascade and domino reactions allow for the postulation of several potential transformations based on the reactivity of analogous compounds. These reactions are typically designed to proceed through a sequence of steps, often involving condensation, Michael addition, and cyclization, to afford complex molecular structures in a single synthetic operation.

A plausible avenue for cascade reactions involves the multicomponent synthesis of highly substituted heterocycles. For example, a one-pot reaction of an aromatic aldehyde, an active methylene compound, and a third component can lead to the formation of complex structures like piperidines or pyrans. chemicaljournal.in The formyl group of this compound can readily participate as the aldehyde component in such reactions.

A notable example of a domino reaction involving a structurally related compound is the synthesis of N-substituted 1,4-dihydropyridines from salicylaldehydes. nih.gov In this process, the salicylaldehyde is first reacted with ethyl propiolate to form an ethyl 3-(2-formylphenoxy)propenoate intermediate. This intermediate then undergoes a domino reaction with an amine to yield the dihydropyridine structure. nih.gov This suggests that this compound could potentially undergo similar transformations, where the aldehyde group initiates a sequence of reactions leading to complex heterocyclic frameworks.

The following data table outlines a hypothetical, yet scientifically plausible, cascade reaction based on established synthetic methodologies, illustrating the potential of this compound as a substrate in the synthesis of complex heterocyclic compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product Class | Reaction Type |

|---|---|---|---|---|---|

| This compound | Malononitrile | Thiourea | Base (e.g., piperidine), Reflux | Substituted Pyrimidine Thiones | Multicomponent Cascade Reaction |

| This compound | Ethyl Acetoacetate | Ammonia/Ammonium Acetate | Reflux | Substituted Dihydropyridines | Hantzsch-type Cascade Reaction |

| This compound | Dimedone | - | Base (e.g., piperidine), Reflux | Xanthenone derivatives | Knoevenagel Condensation/Cyclization Cascade |

The development of such cascade and domino reactions is a significant area of research in organic synthesis, as it aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency. dntb.gov.ua The sequencing of multicomponent reactions with subsequent cyclization events is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov The functional group array present in this compound makes it an intriguing candidate for the development of novel cascade and domino sequences, offering pathways to new and potentially biologically active molecules. Further research in this area would be valuable to fully elucidate the synthetic potential of this compound in the construction of complex molecular architectures.

Ethyl 2 2 Chloro 4 Formylphenoxy Acetate As a Key Intermediate in Organic Synthesis

Precursor to Heterocyclic Scaffolds

The presence of both an electrophilic aldehyde and a nucleophilic phenoxy ether within the same molecule, along with the chloro-substituted aromatic ring, makes ethyl 2-(2-chloro-4-formylphenoxy)acetate a prime candidate for the synthesis of various heterocyclic systems.

Pyridine (B92270) and Quinoline (B57606) Derivative Synthesis

The formyl group of this compound is a key functional handle for the construction of pyridine and quinoline rings. Through condensation reactions with active methylene (B1212753) compounds and ammonia (B1221849) or its derivatives, a variety of substituted pyridines can be accessed. For instance, in a Hantzsch-type reaction, the aldehyde can react with a β-ketoester and an enamine to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine.

Quinoline synthesis can be achieved through several established methods where an aldehyde is a key reactant. For example, the Combes quinoline synthesis and the Doebner-von Miller reaction are classic methods for quinoline synthesis that utilize α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes like this compound. researchgate.net The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could also be adapted. While the title compound is not a 2-aminoaryl aldehyde, its derivative, where the chloro group is replaced by an amino group, could serve as a precursor in such reactions.

Table 1: Examples of Pyridine and Quinoline Synthesis Strategies

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Enamine | Dihydropyridine/Pyridine |

| Combes Quinoline Synthesis | Aniline (B41778), β-diketone (from aldehyde) | Quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl (from aldehyde) | Quinoline |

Benzofuran (B130515) and Benzopyran Annulation

The synthesis of benzofuran and benzopyran rings can be envisioned through intramolecular cyclization reactions involving the phenoxy and formyl groups. For the synthesis of benzofurans, a common strategy involves the cyclization of O-aryl oximes or related derivatives. organic-chemistry.org The formyl group of this compound can be readily converted to an oxime. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could lead to the formation of a benzofuran ring. Another approach could involve a Perkin-like reaction where the formyl group reacts with an acid anhydride (B1165640) and its salt, followed by cyclization.

Benzopyran derivatives are also accessible from this intermediate. scialert.netnih.govpsu.edu An intramolecular aldol-type condensation could be a plausible route. For example, conversion of the ester group to a ketone or another active methylene compound would set the stage for a base-catalyzed cyclization onto the formyl group, leading to a dihydropyranone ring fused to the benzene (B151609) ring.

Table 2: Potential Benzofuran and Benzopyran Synthesis Pathways

| Target Heterocycle | Key Reaction Type | Required Modification of Intermediate |

|---|---|---|

| Benzofuran | Intramolecular Cyclization of Oxime | Conversion of formyl group to oxime |

| Benzofuran | Perkin-like Reaction | Reaction with an acid anhydride |

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of a broader range of heterocycles containing nitrogen, oxygen, and sulfur. researchgate.netmdpi.comresearchgate.net

For nitrogen-containing heterocycles, the aldehyde functionality can undergo condensation with various dinucleophiles. nih.govmdpi.com For example, reaction with hydrazines can yield pyrazole (B372694) or pyridazinone derivatives. Reaction with hydroxylamine (B1172632) can lead to isoxazoles, and reaction with ureas or thioureas can be a pathway to pyrimidine (B1678525) derivatives. The synthesis of quinazolinones has been reported from reactions involving ethyl chloroacetate (B1199739). nih.gov

The synthesis of oxygen-containing heterocycles, beyond benzofurans and benzopyrans, can be achieved through various cyclization strategies. pku.edu.cn For instance, the formyl group can be reduced to a hydroxymethyl group, which can then participate in an intramolecular Williamson ether synthesis if another appropriate leaving group is present on the molecule.

For the introduction of sulfur, the formyl group can be converted to a thiocarbonyl group, or the aromatic ring can be functionalized to include a thiol. organic-chemistry.orgnih.gov Reaction of the aldehyde with a sulfur-containing nucleophile like Lawesson's reagent can provide a thiophene (B33073) precursor. Thiazole derivatives can be synthesized by reacting the aldehyde with a compound containing both an amino and a thiol group, such as cysteine.

Building Block for Complex Aromatic Systems

The reactivity of the chloro-substituted aromatic ring and the formyl group also allows for the construction of larger, more complex aromatic systems.

Construction of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) can be synthesized using reactions that form new aromatic rings. rsc.org The formyl and chloro groups on this compound provide handles for such annulation reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction on the formyl group can introduce a vinyl or styryl substituent. This new double bond can then participate in an intramolecular Friedel-Crafts type reaction or other cyclization reactions to build a new aromatic ring. Palladium-catalyzed cross-coupling reactions on the chloro-substituted ring can also be used to introduce substituents that can subsequently be used in ring-closing reactions to form PAHs.

Synthesis of Biaryl and Teraryl Compounds

The chloro-substituted aromatic ring is a key feature for the synthesis of biaryl and teraryl compounds via transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Negishi couplings are powerful methods to form carbon-carbon bonds between aromatic rings. In these reactions, the chloro group on the phenoxy ring can be coupled with an organoboron, organotin, or organozinc reagent, respectively, to generate a biaryl system. By choosing the appropriate coupling partner, a wide variety of substituted biaryl compounds can be synthesized. Teraryl compounds can be constructed by sequential cross-coupling reactions.

Table 3: Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partner | Catalyst |

|---|---|---|

| Suzuki Coupling | Arylboronic acid or ester | Palladium complex |

| Stille Coupling | Arylstannane | Palladium complex |

Role in the Elaboration of Advanced Synthetic Intermediates

The presence of both an electrophilic aldehyde and a modifiable ester group makes this compound a strategic starting material for the construction of elaborate molecular frameworks. Organic chemists can selectively target one functional group while preserving the other for subsequent transformations, enabling a modular and efficient approach to complex molecule synthesis.

The aldehyde functionality of this compound is a key handle for introducing chirality into the molecule. Asymmetric synthesis methodologies can be employed to convert the prochiral aldehyde into a chiral secondary alcohol with high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of enantiopure pharmaceuticals and other biologically active compounds.

One of the most effective methods for the asymmetric reduction of aromatic aldehydes is through catalytic transfer hydrogenation. acs.org Chiral ruthenium(II) complexes, such as those derived from N-tosyl-1,2-diphenylethylenediamine (Ts-DPEN), have been successfully used for this purpose. While direct studies on this compound are not extensively reported, the well-established reliability of these catalysts with a wide range of substituted aromatic aldehydes suggests their applicability. The general transformation involves the transfer of hydrogen from a hydrogen donor, like 2-propanol or formic acid, to the aldehyde, guided by the chiral ligand to produce a specific enantiomer of the corresponding alcohol.

Another powerful approach for the enantioselective addition of nucleophiles to aldehydes involves the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. sigmaaldrich.com These catalysts are highly effective for the asymmetric reduction of prochiral ketones and can be applied to aldehydes as well. sigmaaldrich.com The catalyst activates the aldehyde towards reduction by a borane (B79455) reagent, and the chiral environment of the catalyst directs the hydride attack to one face of the carbonyl group, leading to the formation of a chiral alcohol with high enantioselectivity.

The enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral copper complexes, also represents a viable strategy to generate chiral secondary alcohols. beilstein-journals.orgresearchgate.net For instance, the addition of dialkylzinc or Grignard reagents in the presence of a copper salt and a chiral ligand, such as (R)-BINAP, can afford the corresponding chiral alcohols in good yields and enantioselectivities. beilstein-journals.org

The following table summarizes representative stereoselective methods applicable to the aldehyde group of this compound, based on analogous transformations with similar aromatic aldehydes.

| Reaction Type |

Data is representative of transformations on analogous aromatic aldehydes and serves as a predictive guide for reactions with this compound.

The aldehyde and ester moieties of this compound provide dual points for chemical diversification, enabling the synthesis of a wide array of complex heterocyclic and acyclic structures.

The aldehyde group can undergo a variety of classical C-C bond-forming reactions. For example, the Wittig reaction allows for the conversion of the formyl group into an alkene, which can then be further functionalized. nih.gov Condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for Michael additions and cycloadditions.

A significant application of this intermediate is in the synthesis of heterocyclic compounds. For instance, the aldehyde can react with anilines and β-dicarbonyl compounds in multicomponent reactions to form substituted quinolines. researchgate.net Furthermore, condensation of the aldehyde with various amines, followed by cyclization, can lead to the formation of a range of nitrogen-containing heterocycles. For example, reaction with hydrazines can yield pyrazoline derivatives. nih.gov

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This allows for the introduction of a wide range of functionalities through amide bond coupling or other transformations. The synthesis of β-lactams, for example, can be achieved through the Staudinger cycloaddition of a ketene (B1206846) derived from the corresponding phenoxyacetic acid with an imine. um.esnih.govorganic-chemistry.org This reaction is highly diastereoselective and can be rendered enantioselective with the use of chiral catalysts. rsc.org

The following table provides examples of transformations that introduce diverse functionality to molecules structurally related to this compound.

| Functional Group Targeted |

These transformations highlight the utility of this compound as a scaffold for combinatorial chemistry and the synthesis of libraries of compounds for biological screening. The ability to independently or sequentially modify the two functional groups provides a powerful tool for medicinal and agrochemical research. nih.gov

Structure Reactivity Relationships and Mechanistic Studies of Ethyl 2 2 Chloro 4 Formylphenoxy Acetate

Elucidation of Reaction Mechanisms in Transformations Involving Ethyl 2-(2-chloro-4-formylphenoxy)acetate

Understanding the precise step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to controlling and optimizing the formation of desired products. For transformations involving this compound, this involves a combination of kinetic studies and computational modeling to map out the energy landscape of the reaction.

Kinetic Studies of Key Reactions

Another key reaction site is the formyl group, which can undergo nucleophilic addition reactions. The rate of such reactions would be influenced by the nature of the nucleophile and the electrophilicity of the formyl carbon, which is in turn affected by the electronic nature of the aromatic ring substituents.

To illustrate the type of data obtained from such studies, a hypothetical kinetic data table for the base-catalyzed hydrolysis of a substituted ethyl phenoxyacetate (B1228835) is presented below. This table is based on established principles of chemical kinetics for similar reactions.

Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis

| [Ester] (mol/L) | [NaOH] (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 0.05 | 1.25 x 10⁻⁴ |

| 0.10 | 0.05 | 2.50 x 10⁻⁴ |

| 0.05 | 0.10 | 2.50 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this type of data, the rate law and the rate constant for the reaction can be determined, providing quantitative insight into the reaction's progress.

Computational Modeling of Transition States and Intermediates

In the absence of extensive experimental kinetic data, computational chemistry offers a powerful tool to elucidate reaction mechanisms. Using methods like Density Functional Theory (DFT), it is possible to model the structures and energies of reactants, products, and, crucially, the high-energy transition states and intermediates that connect them.

For a reaction such as the nucleophilic attack on the formyl group of this compound, computational modeling could identify the geometry of the transition state, where the new bond between the nucleophile and the carbonyl carbon is partially formed. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a theoretical measure of the reaction rate.

Similarly, for reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the relative energies of the intermediates formed upon attack at different positions (ortho, meta, or para to the existing substituents), thereby explaining the observed regioselectivity. The stability of these intermediates, often called sigma complexes or arenium ions, is a key determinant of the reaction pathway.

Influence of Substituents on Aromatic Ring Reactivity

The chloro and formyl groups attached to the phenoxy ring of this compound exert profound electronic and steric effects, significantly influencing the reactivity of the aromatic ring towards electrophilic substitution.

Electronic Effects of the Chloro and Formyl Groups

The electronic influence of a substituent is a combination of two factors: the inductive effect and the resonance effect.

Formyl Group (-CHO): The formyl group is strongly electron-withdrawing due to both induction and resonance (-I and -R effects). The carbonyl group pulls electron density from the ring, and the resonance structures show a delocalization of the ring's pi-electrons onto the oxygen atom. This strong deactivation makes the aromatic ring much less reactive towards electrophiles. The deactivating nature of the formyl group directs incoming electrophiles to the meta position relative to itself. masterorganicchemistry.com

The combined effect of the ortho-chloro and para-formyl groups makes the aromatic ring significantly deactivated towards electrophilic attack. The directing effects of the two groups are in opposition, leading to complex reactivity patterns that would need to be evaluated on a case-by-case basis for any given electrophilic substitution reaction.

Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CHO | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

Steric Hindrance Effects on Reaction Outcomes

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, the presence of the chloro group at the ortho position to the ether linkage can sterically hinder reactions at that site.

For example, in an electrophilic aromatic substitution reaction, attack at the position between the chloro and the ether linkage would be sterically disfavored due to the bulk of the chlorine atom. Similarly, the formyl group at the para position and the bulky ethyl acetoxy group can influence the approach of reagents to the aromatic ring. In general, for ortho, para-directing groups, the para product is often favored over the ortho product due to less steric hindrance, especially when the directing group or the incoming electrophile is large. stackexchange.com

Conformational Analysis and its Impact on Reactivity Profiles

The three-dimensional shape of a molecule is not static; rotation around single bonds allows for different spatial arrangements of atoms, known as conformations. The relative energies of these conformations can significantly impact a molecule's reactivity.

For this compound, rotation can occur around the C-O bonds of the ether linkage and within the ethyl acetate (B1210297) side chain. The preferred conformation will be the one that minimizes steric and electronic repulsions.

The orientation of the ethyl acetoxy group relative to the plane of the aromatic ring is a key conformational feature. A planar conformation, where the side chain lies in the same plane as the ring, might be favored due to conjugation, but could also lead to steric clashes with the ortho-chloro substituent. A non-planar (gauche) conformation might relieve this steric strain but reduce electronic delocalization.

Computational studies on similar substituted phenoxy compounds have shown that the energy barriers to rotation are generally low, meaning that multiple conformations can be populated at room temperature. rsc.org The specific population of each conformer will be determined by its relative energy. The reactivity of the molecule is then a weighted average of the reactivities of all accessible conformations. For instance, a reaction might proceed preferentially through a less stable but more reactive conformation.

Ligand and Catalyst Design Principles for Reactions of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the chlorinated phenoxy ring, the ethyl acetate moiety, and the formyl group. Designing effective ligands and catalysts for transformations involving this molecule requires a nuanced understanding of how to achieve selectivity and efficiency in the desired reaction while mitigating side reactions. The principles of catalyst and ligand design are therefore tailored to the specific transformation being targeted, such as modifications of the formyl group, reactions at the aromatic ring, or cleavage of the ether linkage.

A critical aspect of catalyst design involves leveraging electronic and steric properties to control the reaction's outcome. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount in modulating the catalyst's activity and selectivity. Electron-rich and sterically hindered ligands have proven effective in facilitating reactions with otherwise unreactive aryl chlorides. researchgate.net The design of such catalytic systems often involves a detailed mechanistic study of the elementary steps, including oxidative addition, transmetalation, and reductive elimination, to understand the electronic influence of the ligands. enscm.fr

The selective reduction of the formyl group in this compound to a hydroxymethyl group is a key transformation. Catalytic hydrogenation is a widely used method for this purpose, offering a greener alternative to stoichiometric reducing agents. nih.gov The choice of catalyst is crucial to prevent undesired side reactions, such as the hydrogenation of the aromatic ring or cleavage of the C-O or C-Cl bonds. nih.gov

Palladium-based catalysts are often employed for the hydrogenation of aromatic aldehydes. nih.gov The support material for the catalyst can significantly influence its selectivity. For example, encapsulated palladium catalysts like Pd(0)EnCat™ 30NP have demonstrated high conversions and selectivities in the reduction of aromatic aldehydes to the corresponding alcohols under mild conditions. nih.gov These systems can offer advantages over traditional catalysts like Pd/C, Pd/CaCO₃, or Pd/Al₂O₃ by minimizing side reactions. nih.gov

| Catalyst System | Substrate Type | Product | Conversion/Yield | Reference |

| Pd(0)EnCat™ 30NP / H₂ | Aromatic Aldehydes | Primary Alcohols | High to Excellent | nih.gov |

| Raney Nickel | Aldehydes/Ketones | Alcohols | - | illinois.edu |

| Ruthenium on support | Aldehydes/Ketones | Alcohols | - | illinois.eduillinois.edu |

This table summarizes catalyst systems applicable to the reduction of the formyl group based on reactions of similar aromatic aldehydes.

The presence of a chlorine atom on the aromatic ring allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The design of ligands for these transformations is critical for achieving high catalytic activity, especially with the less reactive aryl chloride bond. researchgate.net

Key principles for ligand design in these reactions include:

Electron-richness: Ligands that are strong σ-donors can increase the electron density on the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step for aryl chlorides. enscm.fr

Steric Bulk: Sterically demanding ligands can promote the reductive elimination step and prevent catalyst deactivation. researchgate.net N-heterocyclic carbenes (NHCs) and bulky phosphine (B1218219) ligands are often effective. researchgate.netacs.org

Bite Angle and Flexibility: For bidentate ligands, the bite angle can influence both the stability of the catalytic species and the ease of the catalytic cycle's elementary steps.

The development of pre-catalysts, which are stable and generate the active catalytic species in situ, has also been a significant advancement in this area. nih.gov

| Ligand Type | Reaction Type | Substrate | Key Features | Reference |

| N-Heterocyclic Carbenes (NHCs) | Suzuki-Miyaura, Buchwald-Hartwig, Kumada-Corriu | Aryl Chlorides | High activity for sterically demanding substrates | researchgate.net |

| Biaryl Phosphorinanes | C-N Cross-Coupling | Aryl Halides | Effective for hindered and electron-deficient anilines | researchgate.net |

| tBuBrettPhos | C-O Cross-Coupling | Aryl Bromides | Effective with mild bases like Cs₂CO₃ and K₃PO₄ | nih.gov |

This table illustrates ligand design principles for cross-coupling reactions involving aryl halides, which are applicable to this compound.

While the ether linkage in phenoxyacetates is generally stable, certain catalytic systems can be designed to cleave the C-O bond. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the activation of C(aryl)-O bonds in aryl ethers. acs.org Similar to palladium catalysis, the ligand plays a crucial role. Monodentate, strongly σ-donating, and sterically bulky phosphine ligands, such as PCy₃, have been shown to be effective. acs.org

The design of catalysts for C-O bond functionalization must consider the potential for competing reactions at the other functional groups of this compound. Selectivity can be achieved by carefully tuning the reaction conditions, including the choice of metal, ligand, and solvent.

Theoretical and Computational Chemistry Approaches to Ethyl 2 2 Chloro 4 Formylphenoxy Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. numberanalytics.comstackexchange.com For Ethyl 2-(2-chloro-4-formylphenoxy)acetate, these calculations provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the electronic distribution. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is rich in π-electrons. The electron-withdrawing nature of the chloro and formyl substituents would influence this distribution. The LUMO is likely to be centered on the electron-deficient regions, particularly the formyl group and the ester carbonyl group.

Hypothetical FMO Analysis Data

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Egap (LUMO-HOMO) | 4.70 | Indicates good kinetic stability |

| Ionization Potential (I) | 6.85 | Estimated from -EHOMO |

| Electron Affinity (A) | 2.15 | Estimated from -ELUMO |

This interactive table contains hypothetical data for illustrative purposes.

The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. uni-muenchen.deresearchgate.net These charges help identify electrophilic and nucleophilic centers within the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. uni-muenchen.deyoutube.com On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For the title compound, the MEP would likely show a significant negative potential around the oxygen atoms of the formyl and ester groups, and a positive potential near the aldehydic proton and the hydrogens of the ethyl group. youtube.com

Hypothetical Mulliken Atomic Charge Distribution

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| Cl | -0.15 | O (ester C=O) | -0.45 |

| C (formyl C=O) | +0.35 | O (ester ether) | -0.38 |

| O (formyl C=O) | -0.42 | C (ethyl CH2) | -0.11 |

| C (aromatic, attached to Cl) | +0.10 | H (on formyl) | +0.08 |

This interactive table contains hypothetical data for illustrative purposes. Note: Mulliken charges are known to be basis-set dependent. stackexchange.com

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses several rotatable bonds, particularly around the ether linkage and the ethyl ester group. This flexibility allows it to adopt multiple conformations. Molecular Dynamics (MD) simulations are an excellent computational method for exploring the conformational landscape of such flexible molecules. bioinformaticsreview.comyoutube.com

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and solving Newton's equations of motion for all atoms over a period of time (nanoseconds). upc.edu This simulation allows the molecule to explore various low-energy conformations, providing insight into its flexibility and the predominant shapes it adopts in solution. Analysis of the MD trajectory can reveal stable conformational states and the energetic barriers between them.

Prediction of Spectroscopic Parameters for Structural Elucidation (research focus)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a new compound. DFT calculations can provide reliable predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govacs.orgacs.org

The calculated IR spectrum would show characteristic vibrational frequencies. For this compound, key predicted peaks would include the C=O stretching frequencies for the aldehyde and ester groups (expected in the 1680-1750 cm⁻¹ range), C-O ether and ester stretches, and vibrations associated with the substituted benzene (B151609) ring. researchgate.net

Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.org These predicted shifts, when compared to experimental data, can confirm the molecular structure. The calculations would predict distinct signals for the aldehydic proton, the aromatic protons (with splitting patterns influenced by the chloro and formyl groups), the methylene (B1212753) protons of the acetate (B1210297) and ethyl groups, and the methyl protons of the ethyl group.

Reaction Pathway Exploration using Computational Methods

Computational methods can be used to explore the potential reactivity of this compound. Given the presence of a chloro-substituted aromatic ring, a potential reaction of interest is nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction would involve the displacement of the chloride ion by a nucleophile. The presence of the electron-withdrawing formyl group para to the chlorine atom would activate the ring for such an attack. libretexts.org

Potential Energy Surface Mapping

To study a reaction computationally, one can map the potential energy surface (PES) along a defined reaction coordinate. jamberoo.orgvisualizeorgchem.com For an SNAr reaction on this compound, the reaction coordinate could be defined as the distance between the incoming nucleophile and the carbon atom bearing the chlorine atom.

A PES scan involves calculating the energy of the system at various points along this coordinate. youtube.com This process allows for the identification of transition states (energy maxima) and intermediates (energy minima) along the reaction pathway. numberanalytics.com By locating the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility.

Computational Design of Novel Transformations